Verticillin

HGSOC hepatotoxicity xenograft model

Verticillin A (CAS 12795-76-5) is a uniquely dimeric epipolythiodioxopiperazine (ETP) alkaloid that potently and selectively inhibits histone methyltransferases SUV39H1 (IC50 0.57 μM), G9a (IC50 0.54 μM), GLP, and SUV39H2. Unlike monomeric ETPs (e.g., gliotocin, chaetocin), it reduces H3K9me2/3 marks, reactivates silenced apoptosis genes, and overcomes resistance to TRAIL, ABT-737, and anti-PD-1 therapies. Choose this compound for H3K9 methylation studies, chemoresistance reversal, or local-delivery formulations (surgical buttresses, nanoparticles) with superior in vivo tolerability over verticillin D. Order high-purity (>98%) verticillin A for your epigenetic and oncology research.

Molecular Formula C30H28N6O6S4
Molecular Weight 664.9 g/mol
CAS No. 12795-76-5
Cat. No. B084392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerticillin
CAS12795-76-5
Synonyms11'-deoxyverticillin A
11,11'-dideoxyverticillin A
Molecular FormulaC30H28N6O6S4
Molecular Weight664.9 g/mol
Structural Identifiers
SMILESCC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C
InChIInChI=1S/C30H28N6O4S4/c1-25-21(37)35-19-27(15-9-5-7-11-17(15)31-19,13-29(35,43-41-25)23(39)33(25)3)28-14-30-24(40)34(4)26(2,42-44-30)22(38)36(30)20(28)32-18-12-8-6-10-16(18)28/h5-12,19-20,31-32H,13-14H2,1-4H3/t19-,20-,25+,26+,27+,28+,29+,30+/m1/s1
InChIKeyPVVLIIZIQXDFSP-PNVYSBBASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Verticillin (CAS 12795-76-5) Technical Profile: ETP Alkaloid Class with Nanomolar Cytotoxicity for Oncology and Epigenetics Research


Verticillin (CAS 12795-76-5) refers to a class of dimeric epipolythiodioxopiperazine (ETP) alkaloids produced by filamentous fungi of the family Bionectriaceae (predominantly genus Clonostachys), characterized by a complex dimeric scaffold containing a disulfide or trisulfide bridge essential for biological activity [1]. The class encompasses 27 reported analogues, with verticillin A being the most extensively characterized member, demonstrating potent cytotoxicity across diverse cancer cell lines with IC50 values typically ranging from 10–500 nanomolar [2]. Recent mechanistic studies have established verticillins as selective inhibitors of histone methyltransferases (HMTases) including SUV39H1, SUV39H2, G9a, and GLP, thereby modulating H3K9 methylation and epigenetically silenced apoptosis-regulatory genes [3].

Why Verticillin Cannot Be Substituted with Generic ETP Analogues for Specialized Oncology Research Applications


While the epipolythiodioxopiperazine (ETP) alkaloid class encompasses multiple natural products including gliotoxin, chaetocin, and sirodesmin, the verticillins are uniquely dimeric ETPs that require distinct biosynthetic steps and exhibit differential biological profiles [1]. Unlike monomeric ETPs such as gliotoxin (which inhibits the 20S proteasome with an IC50 of 10 μM) [2], verticillins demonstrate substantially higher cytotoxic potency and target histone methyltransferases rather than the proteasome. Within the verticillin class itself, critical differences exist: verticillin D, despite comparable in vitro nanomolar potency against HGSOC cell lines, induces liver toxicity in murine models that is not observed with optimized formulations of verticillin A [3]. Furthermore, structural variations among verticillin analogues—including the presence of disulfide versus trisulfide bridges (verticillin C) and hydroxylation patterns (11′-deoxyverticillin A)—directly impact both potency and target selectivity profiles [4]. These intra-class and inter-class differences preclude generic substitution for specialized research applications.

Verticillin A Comparative Evidence: Quantified Differentiation from Analogues and Alternatives


Verticillin A versus Verticillin D: Differential In Vivo Hepatic Toxicity Profiles

In a head-to-head comparative study evaluating verticillin A and verticillin D in an OVCAR8 xenograft model, both compounds exhibited comparable in vitro nanomolar cytotoxic activity and reduced tumor burden in vivo. However, verticillin D induced observable liver toxicity in treated mice, whereas verticillin A administered intraperitoneally did not produce detectable hepatotoxicity under identical conditions [1]. This differential toxicity profile represents a critical differentiator for in vivo research applications.

HGSOC hepatotoxicity xenograft model

Verticillin A Selectively Inhibits SUV39H1 (IC50 0.57 μM) and G9a (IC50 0.54 μM) Histone Methyltransferases

Verticillin A demonstrates potent inhibitory activity against specific histone methyltransferases with quantified IC50 values: G9a (IC50 = 0.54 μM), SUV39H1 (IC50 = 0.57 μM), SUV39H2, and GLP in vitro [1]. This selectivity profile for H3K9 methyltransferases distinguishes verticillin A from chaetocin, which is a selective competitive inhibitor of thioredoxin reductase-1 (TrxR1) rather than a direct HMTase inhibitor [2]. The differential mechanism provides distinct research utility for epigenetic pathway investigation.

epigenetics HMTase inhibition SUV39H1

Verticillin A Overcomes Apoptosis Resistance via Epigenetic Reprogramming: Activity in Resistant Colon Carcinoma Models

Verticillin A exhibits potent apoptosis-sensitizing activity in human colon carcinoma cells, overcoming resistance to TRAIL and Fas ligand-induced apoptosis through DNA methylation-dependent upregulation of BNIP3 [1]. In separate studies, verticillin A has been shown to overcome ABT-737 resistance in human colon cancer cells by increasing the BIMEL/MCL-1 ratio via targeting the MEK/ERK pathway, and to sensitize pancreatic cancer cells to anti-PD-1 immunotherapy by regulating PD-L1 expression [2][3]. This capability to reverse multiple resistance mechanisms distinguishes verticillin A from ETPs such as gliotoxin, which has not demonstrated comparable epigenetic reprogramming capacity [4].

drug resistance apoptosis sensitization colon carcinoma

Verticillin A-Loaded Surgical Buttress Enables 40 mg/kg Local Delivery with Acceptable Tolerability Compared to 3 mg/kg Systemic Toxicity Threshold

A direct comparison of administration routes revealed that systemic (intravenous) administration of free verticillin A results in toxicity at a dose of 3 mg/kg in murine models. In contrast, a verticillin A-loaded surgical buttress (local delivery system) was well-tolerated at a dose as high as 40 mg/kg and suppressed tumor recurrence in a dose-dependent manner against a highly aggressive and metastatic pancreatic cancer model [1]. This 13.3-fold increase in tolerable dose via local delivery represents a critical formulation-based differentiation.

drug delivery toxicity mitigation pancreatic cancer

Verticillin A Structural Differentiation from Chaetocin: Two Hydroxyl Group Positional Shift

Verticillin A is structurally very similar to chaetocin, differing only in the position of two hydroxyl groups [1]. This subtle structural difference underlies their distinct molecular targeting: verticillin A selectively inhibits HMTases (G9a, SUV39H1, SUV39H2, GLP) [2], whereas chaetocin functions as a selective competitive inhibitor of thioredoxin reductase-1 (TrxR1) [3]. Consequently, these compounds are not interchangeable for mechanistic studies despite their structural similarity.

structural biology EPI-alkaloid structure-activity relationship

Optimal Research and Procurement Application Scenarios for Verticillin A Based on Validated Differential Evidence


H3K9 Methyltransferase Inhibition in Epigenetic Oncology Research

Verticillin A is indicated for studies requiring selective inhibition of SUV39H1 (IC50 0.57 μM), SUV39H2, G9a (IC50 0.54 μM), and GLP histone methyltransferases. The compound's capacity to reduce H3K9me2 and H3K9me3 levels and transcriptionally activate epigenetically silenced apoptosis-regulatory genes distinguishes it from other ETPs. Select verticillin A over chaetocin (a TrxR1 inhibitor) or gliotoxin (a proteasome inhibitor) for H3K9 methylation-focused epigenetic investigations [1].

Apoptosis Resistance Reversal in Colon and Pancreatic Cancer Models

Verticillin A is the preferred selection for research aimed at overcoming chemoresistance. The compound has demonstrated capacity to sensitize colon carcinoma cells to TRAIL and Fas ligand-induced apoptosis, overcome ABT-737 resistance via BIMEL/MCL-1 ratio modulation, and sensitize pancreatic cancer cells to anti-PD-1 immunotherapy through PD-L1 regulation [2][3][4]. These resistance-overcoming properties are not documented for alternative ETPs, making verticillin A the appropriate choice for combination therapy and drug resistance studies.

Localized High-Dose Delivery Formulation Development for Pancreatic Cancer

For studies requiring high local drug concentrations at tumor sites while minimizing systemic toxicity, verticillin A-loaded surgical buttresses or expansile nanoparticle formulations should be considered. The 13.3-fold increase in tolerable dose (40 mg/kg local vs. 3 mg/kg systemic) supports procurement of verticillin A for formulation and drug delivery optimization studies [5]. This application is particularly relevant for pancreatic cancer models where local recurrence is a primary concern.

High-Grade Serous Ovarian Cancer (HGSOC) Xenograft Efficacy Studies Requiring Minimized Hepatotoxicity

For in vivo HGSOC xenograft studies, verticillin A is the appropriate selection over verticillin D. While both compounds exhibit comparable nanomolar in vitro cytotoxicity and reduce tumor burden in OVCAR8 models, verticillin D induces observable liver toxicity whereas verticillin A administered intraperitoneally does not produce hepatotoxicity under optimized conditions [6]. Procurement of verticillin A is indicated for in vivo HGSOC efficacy studies requiring minimized toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verticillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.